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Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic potency of tiflorex and

fenfluramine, supported by experimental data. The information is intended to assist researchers

and professionals in drug development in understanding the pharmacological profiles of these

two appetite-suppressing compounds.

Executive Summary
Tiflorex demonstrates a higher anorectic potency compared to fenfluramine in both human and

animal studies. In human trials, tiflorex was found to be approximately twice as potent as

fenfluramine in reducing food intake.[1][2] Preclinical data in rats further support this, with the

d-isomer of tiflorex (SL 72.340-d) exhibiting a four-fold greater potency than fenfluramine in

reducing food consumption. Both compounds exert their effects primarily through the

enhancement of central serotonergic transmission, although a detailed comparative analysis of

their receptor binding affinities requires further investigation.
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Compound Species
Potency
Compariso
n

ED₅₀ (Food
Intake
Reduction)

Dosage
(Anorectic
Effect)

Source

Tiflorex Human

~2x more

potent than

fenfluramine

Not Reported Not Reported [1][2]

Rat (d-

isomer)

4x more

potent than

fenfluramine

1.4 mg/kg

2.5 mg/kg &

5.0 mg/kg

(i.p.)

Fenfluramine Human - Not Reported Not Reported [1][2]

Rat - 5.6 mg/kg

2.5 mg/kg &

5.0 mg/kg

(i.p.)

Receptor Binding Affinities (Kᵢ in nM)
Receptor Fenfluramine

Norfenfluramin
e (Metabolite)

Tiflorex Source

5-HT₂A Weak Affinity Moderate Affinity Not Reported [3]

5-HT₂B
Weak Affinity

(~5000 nM)

High Affinity (10-

50 nM)
Not Reported [3][4]

5-HT₂C Weak Affinity Moderate Affinity Not Reported [3][4]

Note: Specific receptor binding affinity data for tiflorex is not readily available in the reviewed

literature. Norfenfluramine is the active metabolite of fenfluramine.

Experimental Protocols
Assessment of Anorectic Activity in Rats
This protocol outlines a standard procedure for evaluating and comparing the anorectic effects

of compounds like tiflorex and fenfluramine in a rat model.

1. Animals:
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Species: Male Wistar or Sprague-Dawley rats.

Age: Young adult (6-8 weeks old).

Housing: Individually housed in wire-mesh cages to allow for accurate food intake

measurement and prevent coprophagy.

Environment: Maintained on a 12:12 hour light-dark cycle at a controlled temperature and

humidity.

Acclimation: Animals are acclimated to the housing conditions and handling for at least one

week prior to the experiment.

2. Diet:

Standard laboratory chow and water are provided ad libitum unless otherwise specified by

the study design (e.g., high-fat diet for diet-induced obesity models).

3. Drug Administration:

Route: Intraperitoneal (i.p.) injection is a common route for acute studies. Oral gavage (p.o.)

can also be used.

Vehicle: The drug vehicle (e.g., saline, distilled water) should be administered to the control

group.

Dosage: A range of doses for each compound is typically tested to determine a dose-

response relationship and calculate the ED₅₀.

4. Measurement of Food Intake:

Method: Food intake is measured by weighing the food hopper at regular intervals (e.g., 1, 2,

4, 8, and 24 hours) post-drug administration. Automated systems that continuously monitor

food intake can also be utilized for more detailed analysis of meal patterns.[5][6]

Spillage: Spilled food should be collected and weighed to ensure accurate measurement of

consumption.
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5. Data Analysis:

Food intake is typically expressed as grams consumed per unit of time.

The data is analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to compare

the effects of different treatments.

The ED₅₀ (the dose that produces 50% of the maximum effect) is calculated from the dose-

response curve.

Signaling Pathways and Mechanisms of Action
Both tiflorex and fenfluramine are believed to exert their anorectic effects by increasing the

levels of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing

serotonergic neurotransmission.

Fenfluramine's Mechanism of Action:

Fenfluramine is a serotonin-releasing agent and a reuptake inhibitor.[7] Its anorectic effect is

primarily mediated through the activation of 5-HT₂C receptors on pro-opiomelanocortin

(POMC) neurons in the hypothalamus.[8][9] This activation leads to the release of α-

melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors

(MC4R) to promote satiety and reduce food intake. Fenfluramine's active metabolite,

norfenfluramine, has a high affinity for 5-HT₂B and 5-HT₂C receptors.[3][4]

Tiflorex's Mechanism of Action:

The mechanism of action for tiflorex is less well-characterized but is also thought to involve the

enhancement of central serotoninergic transmission. Given its structural similarity to

fenfluramine, it is plausible that tiflorex and/or its metabolites also interact with serotonin

transporters and receptors to increase synaptic serotonin levels. However, detailed studies on

its specific receptor binding affinities and downstream signaling pathways are limited.
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Caption: Signaling pathway of fenfluramine's anorectic effect.
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Caption: Experimental workflow for comparing anorectic drugs in rats.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1673494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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